Tipifarnib - 192185-72-1

Tipifarnib

Catalog Number: EVT-285725
CAS Number: 192185-72-1
Molecular Formula: C27H22Cl2N4O
Molecular Weight: 489.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tipifarnib is a potent and selective inhibitor of farnesyltransferase (FT) [, , , , , , , , , , , , , , , ]. It belongs to the class of farnesyltransferase inhibitors (FTIs) and plays a significant role in scientific research, particularly in oncology, immunology, and cell biology.

Mechanism of Action

Tipifarnib primarily acts by inhibiting farnesyltransferase (FT) [, , , , , , , , , , , , , , , ]. This enzyme catalyzes the attachment of a 15-carbon isoprenoid lipid called farnesyl to proteins, a crucial process for their localization and function. By inhibiting FT, Tipifarnib disrupts the function of these proteins. Specifically, Tipifarnib:

  • Inhibits Ras protein farnesylation: Farnesylation is crucial for Ras protein localization to the cell membrane and subsequent activation. Tipifarnib disrupts this process, ultimately hindering downstream signaling pathways involved in cell growth and proliferation [, , , , , , ].

  • Downregulates CXCL12 secretion: CXCL12 is a chemokine involved in T cell trafficking and immune cell progenitor maintenance. Tipifarnib has been shown to downregulate CXCL12 production, potentially impacting immune responses and tumor microenvironments [, ].

  • Induces apoptosis: Tipifarnib has demonstrated the ability to induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent [, , , , ].

  • May influence T cell differentiation: Studies indicate that Tipifarnib may inhibit the induction of T-bet, a transcription factor crucial for Th1 differentiation. This effect potentially leads to a shift towards Th2 polarization, suggesting its possible role in modulating immune responses [].

Applications
    • Acute Myeloid Leukemia (AML): Tipifarnib exhibits activity in AML, particularly in elderly patients ineligible for conventional chemotherapy [, ]. Studies suggest potential benefits as a maintenance therapy in patients with poor-risk features [, ].
    • Peripheral T-cell Lymphoma (PTCL): Tipifarnib shows encouraging efficacy in PTCL, specifically in subtypes with high CXCL12 expression [, , ].
    • Head and Neck Squamous Cell Carcinoma (HNSCC): Tipifarnib demonstrates promising activity in HNSCC, particularly in tumors harboring HRAS mutations [, ].
    • Breast Cancer: Preclinical studies suggest potential synergistic effects of Tipifarnib when combined with tamoxifen, prompting further clinical investigation [, ].
    • Other Solid Tumors: Tipifarnib has been explored in various other solid tumors, including colon cancer, where it induces cellular senescence in a p53-dependent manner [].
    • Modulation of Inflammatory Responses: Tipifarnib exhibits anti-inflammatory activity in vitro and in vivo, potentially by inhibiting LPS-induced NF-κB activation and p38 phosphorylation []. This finding suggests potential applications in inflammatory diseases.
    • T-cell differentiation: The ability of Tipifarnib to suppress T-bet expression and potentially shift T cell differentiation towards a Th2 phenotype highlights its potential in manipulating immune responses for therapeutic benefit [].

Doxorubicin

  • Relevance: Research has shown that tipifarnib can potentiate the cytotoxic effects of doxorubicin in leukemia cells by inhibiting the multidrug resistance transporter P-glycoprotein []. This synergistic effect has also been observed in Hodgkin lymphoma cells, suggesting a potential therapeutic advantage of combining tipifarnib with doxorubicin in treating these malignancies [].

Simvastatin

  • Relevance: Studies have explored combining simvastatin with tipifarnib in acute myeloid leukemia (AML) treatment []. The rationale for this combination lies in the fact that simvastatin, by inhibiting the mevalonate pathway, also impacts the production of farnesyl and geranylgeranyl isoprenoids, which are crucial for the function of Ras proteins, a key target of tipifarnib [].

Bortezomib

  • Relevance: Research has investigated the combination of tipifarnib with bortezomib in acute myeloid leukemia cell lines []. The study demonstrated a synergistic effect between these two drugs, leading to increased cell death and overcoming de novo drug resistance [].

Etoposide

  • Relevance: Preclinical studies demonstrated synergistic antiproliferative effects when tipifarnib was combined with etoposide in lymphohematopoietic cell lines and acute myeloid leukemia isolates []. This synergistic effect was further investigated in a phase I trial involving elderly patients with acute myeloid leukemia, demonstrating promising results and warranting further evaluation of this combination [].

Tamoxifen

  • Relevance: Preclinical studies suggested a synergistic effect of combining tipifarnib and tamoxifen in breast cancer cell lines []. This led to the initiation of a phase I trial to assess the safety and efficacy of this combination in patients with hormone-receptor-positive metastatic breast cancer []. The results showed that the combination was well-tolerated and exhibited promising clinical activity, prompting further investigation in a phase II trial [].

Capecitabine

  • Relevance: A phase I trial investigated the safety, pharmacokinetics, and biological effects of combining tipifarnib with capecitabine in patients with advanced solid tumors []. While the combination showed a manageable safety profile, tipifarnib increased the maximum plasma concentration of 5-FU, highlighting the need for careful dose adjustments in clinical settings [].

AZD6244 (Selumetinib)

  • Relevance: Research has shown that while tipifarnib treatment can initially inhibit ERK phosphorylation in HRAS-mutant cancer cells, this effect is often transient due to the adaptive reactivation of RAS-MAPK signaling []. Combining tipifarnib with AZD6244 resulted in improved antitumor responses in a mouse model of aggressive thyroid cancer, demonstrating the potential of this combination in overcoming adaptive resistance mechanisms [].

FTI-277

  • Relevance: In a study investigating the mechanism of action of tipifarnib, FTI-277 was used as a comparative agent []. The study found that, unlike tipifarnib, FTI-277 did not induce elevations in intracellular calcium concentrations in acute myeloid leukemia and multiple myeloma cell lines, suggesting a distinct mechanism of action for tipifarnib [].

FTI-2153

  • Relevance: Similar to FTI-277, FTI-2153 was used as a comparative agent in a study exploring the mechanism of action of tipifarnib []. Like FTI-277, FTI-2153 also failed to induce elevations in intracellular calcium concentrations in acute myeloid leukemia and multiple myeloma cell lines, unlike tipifarnib, further supporting the uniqueness of tipifarnib's mechanism of action [].

GGTI-2417

  • Relevance: In a study investigating the effect of tipifarnib on T-cell polarization, GGTI-2417 was used as a comparative agent to understand the specific impact of inhibiting farnesyltransferase []. The study showed that, unlike tipifarnib and FTI-2153, GGTI-2417 did not inhibit the induction of T-bet, a transcription factor regulating T helper (Th) cell differentiation, further highlighting the specific impact of farnesyltransferase inhibition on immune responses [].

Properties

CAS Number

192185-72-1

Product Name

Tipifarnib

IUPAC Name

6-[(R)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one

Molecular Formula

C27H22Cl2N4O

Molecular Weight

489.4 g/mol

InChI

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m1/s1

InChI Key

PLHJCIYEEKOWNM-HHHXNRCGSA-N

SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N

Solubility

Soluble in DMSO, not in water

Synonyms

(R)-6-(amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone
2 (1H))-quinolinone,6-(amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-chlorophenyl)-1-methyl-,(+)-
R 115777
R-115777
R115777
tipifarnib
Zarnestra

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N

Isomeric SMILES

CN1C=NC=C1[C@@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.